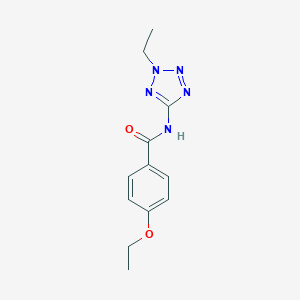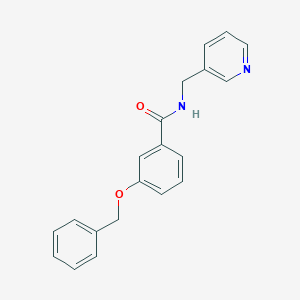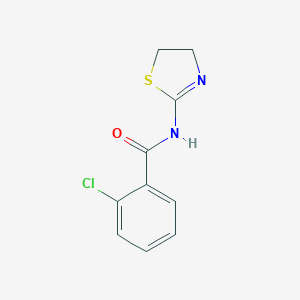![molecular formula C14H11FO2S B239833 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, also known as FSBA, is a chemical compound that has been widely used in scientific research for the modification of proteins and peptides. This compound is a sulfhydryl-reactive agent that can selectively target cysteine residues in proteins, leading to the formation of covalent bonds. The ability of FSBA to modify proteins has made it a valuable tool in various fields of research, such as biochemistry, pharmacology, and biotechnology.
作用机制
The mechanism of action of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of the compound with cysteine residues in proteins. The thiol group of cysteine reacts with the electrophilic carbon of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, leading to the formation of a covalent bond. This reaction is irreversible and can lead to the modification of protein structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid depend on the specific protein or enzyme that is being modified. In general, the modification of proteins with 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can lead to changes in protein structure, stability, and activity. This has been used in the study of protein function and regulation.
实验室实验的优点和局限性
The advantages of using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in lab experiments include its ability to selectively target cysteine residues in proteins, its irreversibility, and its wide applicability in various fields of research. The limitations of using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid include the potential for non-specific modification of other amino acid residues, the need for careful optimization of reaction conditions, and the potential for toxicity or side effects.
未来方向
There are several future directions for the use of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in scientific research. These include the development of new methods for protein modification using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, the identification of new targets for enzyme inhibition, and the use of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in drug discovery. Additionally, the combination of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid with other chemical compounds or techniques may lead to new insights into protein structure and function.
合成方法
The synthesis of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by the oxidation of the resulting thioether with hydrogen peroxide. This method has been described in several research articles and is considered to be a reliable and efficient way of synthesizing 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid.
科学研究应用
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid has been used in various scientific research applications, such as protein modification, enzyme inhibition, and drug discovery. In protein modification, 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can selectively target cysteine residues in proteins and form covalent bonds, leading to the creation of new protein structures with altered properties. This has been used in the study of protein folding, protein-protein interactions, and enzyme catalysis.
In enzyme inhibition, 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can irreversibly bind to the active site of enzymes that contain cysteine residues, leading to the inhibition of enzyme activity. This has been used in the development of new drugs that target specific enzymes, such as proteases and kinases.
属性
产品名称 |
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid |
|---|---|
分子式 |
C14H11FO2S |
分子量 |
262.3 g/mol |
IUPAC 名称 |
4-[(4-fluorophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H11FO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |
InChI 键 |
CBHBLBLSQVYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B239770.png)

![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)